![molecular formula C13H11NO5 B15208966 5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid CAS No. 30118-89-9](/img/structure/B15208966.png)
5-[(Acetyloxy)methyl]-3-phenyl-1,2-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an acetoxymethyl group at the 5-position, a phenyl group at the 3-position, and a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenyl-2-propyn-1-ol with hydroxylamine hydrochloride to form the isoxazole ring. The acetoxymethyl group can be introduced via acetylation of the corresponding hydroxymethyl derivative using acetic anhydride in the presence of a base such as pyridine. The carboxylic acid group is usually introduced through oxidation of a suitable precursor, such as an aldehyde or alcohol, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled or regenerated is also common in industrial settings to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The acetoxymethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), halogenating agents (bromine, chlorine).
Major Products
Oxidation: Conversion of the acetoxymethyl group to a carboxylic acid.
Reduction: Conversion of the carboxylic acid group to an alcohol.
Substitution: Introduction of nitro or halogen groups onto the phenyl ring.
科学的研究の応用
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetoxymethyl group can be hydrolyzed to release acetic acid and a hydroxymethyl group, which can further participate in biochemical reactions. The phenyl and isoxazole rings may interact with hydrophobic pockets in proteins, affecting their function.
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)-3-phenylisoxazole-4-carboxylic acid: Similar structure but with a hydroxymethyl group instead of an acetoxymethyl group.
3-Phenylisoxazole-4-carboxylic acid: Lacks the acetoxymethyl group.
5-(Acetoxymethyl)-2-phenylisoxazole-4-carboxylic acid: Similar structure but with the phenyl group at the 2-position instead of the 3-position.
Uniqueness
5-(Acetoxymethyl)-3-phenylisoxazole-4-carboxylic acid is unique due to the presence of the acetoxymethyl group, which can undergo hydrolysis to release acetic acid. This functional group can also participate in various chemical reactions, making the compound versatile for synthetic applications. The combination of the isoxazole ring, phenyl group, and carboxylic acid provides a unique scaffold for the development of new molecules with potential biological and industrial applications.
特性
CAS番号 |
30118-89-9 |
|---|---|
分子式 |
C13H11NO5 |
分子量 |
261.23 g/mol |
IUPAC名 |
5-(acetyloxymethyl)-3-phenyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11NO5/c1-8(15)18-7-10-11(13(16)17)12(14-19-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17) |
InChIキー |
ZBRMXCOVIMLUBD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


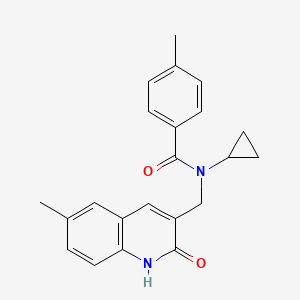
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)

![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)
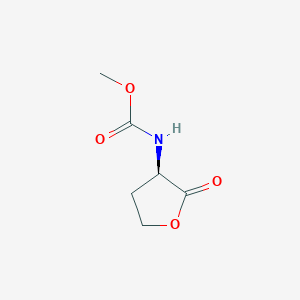
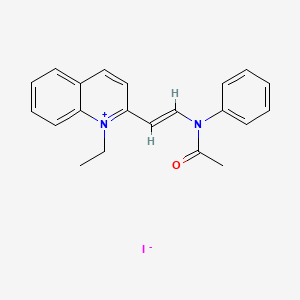
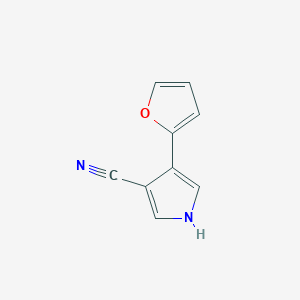


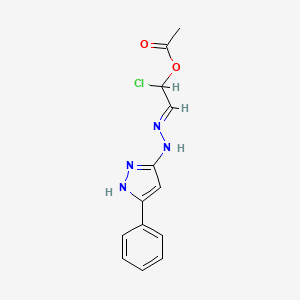
![N-([1,1'-Biphenyl]-2-yl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B15208941.png)
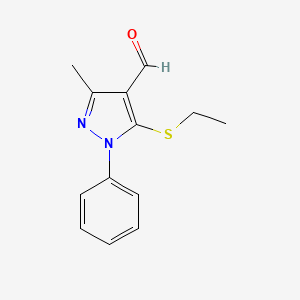

![5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B15208961.png)
